molecular formula C24H24N4OS B6551704 N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040651-82-8

N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6551704
CAS No.: 1040651-82-8
M. Wt: 416.5 g/mol
InChI Key: DQXJKGQGSYDYRC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-ethylphenyl group. Its molecular formula is C₂₄H₂₄N₄OS (calculated molecular weight: 422.93 g/mol based on analogous structures in ).

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c1-3-17-9-11-19(12-10-17)21-15-22-24(25-13-14-28(22)27-21)30-16-23(29)26-20-8-6-5-7-18(20)4-2/h5-15H,3-4,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXJKGQGSYDYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, structural characteristics, and possible therapeutic applications.

Structural Characteristics

The compound features a unique molecular architecture comprising:

  • 2-Ethylphenyl group
  • Pyrazolo[1,5-a]pyrazine moiety
  • Sulfanyl group
  • Acetamide functional group

The molecular formula is C20H24N4SC_{20}H_{24}N_4S, with a molecular weight of approximately 420.52 g/mol. The presence of multiple aromatic rings and functional groups suggests a diverse range of chemical reactivity and biological activity.

Biological Activity Overview

Despite the compound's intriguing structure, specific literature detailing its biological activity is sparse. However, the structural similarities with other compounds in the pyrazolo series suggest potential pharmacological effects, particularly in areas such as:

  • Anticancer Activity : Analogous compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The sulfanyl and acetamide groups may contribute to anti-inflammatory properties.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideContains bromophenyl and naphthalen groupsPotential anticancer activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideFeatures benzodioxane structureAnti-inflammatory effects
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamideIncludes methoxy and methyl substituentsAntidepressant properties

Currently, there is no detailed scientific literature available specifically addressing the mechanism of action for this compound. However, based on the chemical properties of similar compounds, it can be inferred that:

  • Sulfanyl Group : This moiety may engage in nucleophilic substitution reactions, enhancing interaction with biological targets.
  • Acetamide Moiety : This functional group could undergo hydrolysis or acylation reactions, potentially modifying the compound's activity.

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

  • N-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (ID: G420-0602) Molecular Formula: C₂₂H₁₉ClN₄OS Molecular Weight: 422.93 g/mol Key Difference: Replacement of the 2-ethylphenyl group with a 4-chlorophenyl group.
  • 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

    • Molecular Formula : C₂₁H₁₇FN₄OS
    • Molecular Weight : 408.45 g/mol
    • Key Difference : Fluorine at the pyrazine 4-position and a 2-methylphenyl acetamide.
    • Impact : Fluorine’s small size and high electronegativity may improve metabolic stability but reduce steric bulk compared to ethyl groups .

Analogs with Modified Heterocyclic Cores

  • F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
    • Molecular Formula : C₂₁H₂₃FN₄O
    • Molecular Weight : 378.44 g/mol
    • Key Difference : Pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrazine.
    • Impact : The pyrimidine core introduces an additional nitrogen atom, altering electron distribution and binding affinity. Diethyl acetamide substituents may reduce steric hindrance compared to aryl groups .

Analogs with Sulfur-Containing Substituents

  • 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Molecular Formula: C₂₁H₁₇ClN₄OS₂ Molecular Weight: 456.97 g/mol Key Difference: Methylsulfanyl group at the acetamide’s phenyl ring.

Comparative Data Table

Compound Name Core Structure R₁ (Pyrazine) R₂ (Acetamide) Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo[1,5-a]pyrazine 4-ethylphenyl 2-ethylphenyl 422.93 High lipophilicity, moderate steric bulk
N-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Pyrazolo[1,5-a]pyrazine 4-ethylphenyl 4-chlorophenyl 422.93 Enhanced polarity, potential H-bonding
F-DPA Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl N,N-diethyl 378.44 Improved metabolic stability
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide Pyrazolo[1,5-a]pyrazine 4-fluorophenyl 2-methylphenyl 408.45 Lower steric hindrance

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